molecular formula C12H10BrN B127634 2-(4-Bromomethylphenyl)pyridine CAS No. 52199-24-3

2-(4-Bromomethylphenyl)pyridine

Cat. No. B127634
Key on ui cas rn: 52199-24-3
M. Wt: 248.12 g/mol
InChI Key: FCLQGHNSQXFQEG-UHFFFAOYSA-N
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Patent
US07129215B2

Procedure details

4-(2-Pyridyl)toluene, 2 mL (1.98 g, 11.7 mmol), N-bromosuccinimide (NBS), 2.5 g (14.0 mmol), and α,α′-azobis(isobutyronitrile)(AIBN), 23 mg (0.14 mmol) were suspended in 35 mL tetrachloromethane, and refluxed for 24 hours. The product was filtered, and the solvent removed from the filtrate by rotary evaporation. Equal amounts of chloroform and water were added and the product extracted. The chloroform layer was separated and dried, and the solvent removed. 4-(2-Pyridyl)benzyl bromide, 2 g, was obtained as a sticky yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
α,α′-azobis(isobutyronitrile)(AIBN)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1.[Br:14]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10]([CH2:13][Br:14])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
α,α′-azobis(isobutyronitrile)(AIBN)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate by rotary evaporation
ADDITION
Type
ADDITION
Details
Equal amounts of chloroform and water were added
EXTRACTION
Type
EXTRACTION
Details
the product extracted
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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